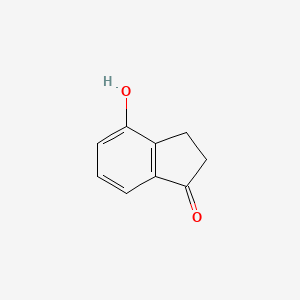

4-Hydroxy-1-indanone

Overview

Description

4-Hydroxy-1-indanone is a hydroxylated indanone, a compound that features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its unique structure and reactivity make it a valuable building block in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction typically employs Brønsted or Lewis acids as catalysts. Another method involves the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors, which offer efficient and green synthesis routes .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Friedel-Crafts acylation method is widely used due to its simplicity and effectiveness. Additionally, advancements in green chemistry have led to the adoption of environmentally friendly methods that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding quinones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated indanones

Scientific Research Applications

4-Hydroxy-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-indanone and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to active sites and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1-Indanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Hydroxy-1-indanone: Hydroxyl group positioned differently, affecting its reactivity and biological activity.

4-Methoxy-1-indanone: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and applications.

Uniqueness of 4-Hydroxy-1-indanone: The presence of the hydroxyl group at the 4-position enhances its reactivity and allows for a broader range of chemical transformations. This makes this compound a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .

Biological Activity

4-Hydroxy-1-indanone, a hydroxylated derivative of indanone, has garnered attention in various fields of scientific research due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 148.16 g/mol. Its unique structural features allow it to participate in a variety of biological processes, making it a valuable compound in medicinal chemistry.

This compound serves as a precursor for synthesizing various heterocyclic compounds and natural products. The synthesis typically involves the hydrolysis of dihydrocoumarin, followed by cyclization under acidic conditions, yielding this compound with high efficiency and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. Its derivatives have shown significant antiviral , anti-inflammatory , and anticancer properties. The mechanism often involves the inhibition of enzymes or modulation of signaling pathways that are crucial in disease processes.

Table 1: Biological Activities of this compound Derivatives

Pharmacological Research Findings

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

- Antiviral Activity : Research indicates that certain derivatives exhibit potent antiviral effects, particularly against viral infections by inhibiting key viral enzymes .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- Anticancer Properties : Various derivatives have been evaluated for their anticancer potential, showing efficacy in inducing apoptosis in different cancer cell lines. For example, specific modifications to the indanone structure have enhanced its cytotoxicity against breast cancer cells .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound derivatives on ischemic neuronal injury models. The results indicated that these compounds could significantly reduce neuronal damage and infarct size when administered post-injury, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

In another study focusing on acute lung injury, a derivative of this compound demonstrated promising anti-inflammatory activity by inhibiting TNF-α expression by up to 83% in RAW 264.7 macrophages. This highlights the compound's potential for developing new anti-inflammatory agents .

Properties

IUPAC Name |

4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSCMRNFDBWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343561 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-98-4 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?

A1: this compound serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where this compound reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].

Q2: What is the significance of developing [11C]MIQO as a potential tracer?

A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.